Pentanal, 5-hydroxy-, oxime
Overview
Description
Pentanal, 5-hydroxy-, oxime is an organic compound with the molecular formula C5H11NO2. It is a derivative of pentanal, where the aldehyde group is converted to an oxime and a hydroxyl group is attached to the fifth carbon atom. This compound is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanal, 5-hydroxy-, oxime can be synthesized through a multi-step process. The initial step involves the formation of 5-hydroxy-pentanal by the hydroxylation of pentanal. This is typically achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The subsequent step involves the conversion of 5-hydroxy-pentanal to its oxime derivative. This is done by reacting the hydroxylated aldehyde with hydroxylamine hydrochloride under acidic conditions to form the oxime.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5-hydroxy-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group back to the aldehyde or amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: 5-hydroxy-pentanoic acid.
Reduction: Pentanal or 5-amino-pentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanal, 5-hydroxy-, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of pentanal, 5-hydroxy-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pentanal oxime: Lacks the hydroxyl group, making it less versatile in certain reactions.
5-hydroxy-pentanal: Lacks the oxime group, limiting its ability to form stable complexes with metal ions.
Hexanal, 5-hydroxy-, oxime: Similar structure but with an additional carbon atom, leading to different chemical properties.
Uniqueness
Pentanal, 5-hydroxy-, oxime is unique due to the presence of both the hydroxyl and oxime groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
5-hydroxyiminopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEKQYZNCOGVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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